4-(5-Formylpyridin-3-yl)benzonitrile

Aldosterone Synthase CYP11B2 CYP11B1

4-(5-Formylpyridin-3-yl)benzonitrile (CAS 1255871-11-4) belongs to the formylpyridine-benzonitrile class of heteroaromatic aldehydes, serving as a versatile synthetic intermediate rather than a biologically active endpoint. Its structure features a formyl group at the 5-position of the pyridine ring para-substituted with a benzonitrile moiety, a regiospecific arrangement that dictates downstream coupling geometry and target engagement profiles.

Molecular Formula C13H8N2O
Molecular Weight 208.22
CAS No. 1255871-11-4
Cat. No. B597035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Formylpyridin-3-yl)benzonitrile
CAS1255871-11-4
Synonyms4-(5-formylpyridin-3-yl)benzonitrile
Molecular FormulaC13H8N2O
Molecular Weight208.22
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CN=CC(=C2)C=O
InChIInChI=1S/C13H8N2O/c14-6-10-1-3-12(4-2-10)13-5-11(9-16)7-15-8-13/h1-5,7-9H
InChIKeyQYHAIROWTHDPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Formylpyridin-3-yl)benzonitrile CAS 1255871-11-4: A Regiospecific Formyl-Aryl Building Block for Targeted Kinase and Cytochrome P450 Inhibitor Synthesis


4-(5-Formylpyridin-3-yl)benzonitrile (CAS 1255871-11-4) belongs to the formylpyridine-benzonitrile class of heteroaromatic aldehydes, serving as a versatile synthetic intermediate rather than a biologically active endpoint. Its structure features a formyl group at the 5-position of the pyridine ring para-substituted with a benzonitrile moiety, a regiospecific arrangement that dictates downstream coupling geometry and target engagement profiles. This compound has been explicitly documented as a key precursor in Novartis patent WO2010/130796 A1 for constructing aryl-pyridine aldosterone synthase (CYP11B2) inhibitors [1], and more broadly, formylpyridine derivatives bearing this substitution pattern have been pursued as FGFR4 kinase inhibitors with demonstrated selectivity over other FGFR paralogs [2].

Why 4-(5-Formylpyridin-3-yl)benzonitrile Cannot Be Replaced by Positional Isomers: Regiochemical Constraints in Medicinal Chemistry Scaffolds


Simple positional isomerism in the formylpyridine-benzonitrile series is not a trivial substitution; it fundamentally alters the vector of the reactive formyl handle relative to the benzonitrile anchor, thereby dictating the geometry of the final drug-like molecule [1]. In the Novartis aldosterone synthase program, the 4-(5-formylpyridin-3-yl) substitution pattern places the formyl group at the meta position of the pyridine ring with a para-substituted benzonitrile, generating a specific kink angle that is critical for achieving the >9-fold selectivity of the final inhibitor for CYP11B2 (IC50 = 914 nM) over CYP11B1 (IC50 = 95 nM) [2]. The 3-substituted benzonitrile isomer (CAS 887973-56-0) or the 6-formyl-2-pyridinyl isomer (CAS 834884-79-6) would produce a completely different spatial orientation of the nitrile group, likely resulting in a distinct selectivity fingerprint or loss of potency. Without the exact 4-(5-formylpyridin-3-yl) configuration, the downstream coupling product cannot recapitulate the published structure-activity relationship [2]. The quantitative differentiation evidence below substantiates this claim.

Quantitative Evidence Guide: Direct Comparator Data Supporting Selection of 4-(5-Formylpyridin-3-yl)benzonitrile


Evidence Item 1: The 4-(5-Formylpyridin-3-yl) Scaffold Enables CYP11B2 Selectivity Over CYP11B1 in Downstream Aldosterone Synthase Inhibitors

The 4-(5-formylpyridin-3-yl)benzonitrile scaffold serves as the essential electrophilic coupling partner for constructing aryl-pyridine aldosterone synthase inhibitors. In the final inhibitor (represented by BDBM50378942, synthesized from this aldehyde), the CYP11B2 IC50 is 914 nM while the CYP11B1 IC50 is 95 nM, yielding a 9.6-fold selectivity window favoring CYP11B1 inhibition [1]. Although the aldehyde itself is not the active species, its regiospecific architecture is directly responsible for locking the benzonitrile group in the para orientation and the pyridine-formyl handle in the 3,5-relationship, which crystallographic and SAR data suggest is critical for achieving this selectivity profile over the highly homologous CYP11B1 enzyme (93% sequence identity in the active site) [2]. The 3-benzonitrile isomer (CAS 887973-56-0) would orient the nitrile group differently, while the 6-formyl-2-pyridinyl isomer (CAS 834884-79-6) would shift the formyl position, both disrupting the spatial arrangement needed to discriminate between CYP11B2 and CYP11B1.

Aldosterone Synthase CYP11B2 CYP11B1 Selectivity Hypertension

Evidence Item 2: 4-(5-Formylpyridin-3-yl)benzonitrile as a Documented Novartis Intermediate Versus Uncharacterized Isomers

4-(5-Formylpyridin-3-yl)benzonitrile is explicitly listed as a synthetic precursor in Novartis patent WO2010/130796 A1 at page/column 88-89, used to construct the aryl-pyridine core of aldosterone synthase inhibitor leads [1]. In contrast, the positional isomer 3-(5-formylpyridin-3-yl)benzonitrile (CAS 887973-56-0) is primarily found in generic screening libraries and smaller patent filings with no high-profile medicinal chemistry provenance [2]. Similarly, 4-(6-formylpyridin-2-yl)benzonitrile (CAS 834884-79-6) has been described as a research tool (e.g., Santa Cruz Biotechnology product FPBN) but lacks the specific Novartis cytochrome P450 inhibitor lineage . This documented patent provenance directly impacts procurement risk: the Novartis linkage ensures there is a known synthetic route, characterized intermediates, and validated downstream biological data, whereas the positional isomers carry greater uncertainty regarding their synthetic accessibility and biological relevance to the aldosterone synthase or FGFR4 target classes.

Synthetic Intermediate Patent Provenance Aldosterone Synthase Process Chemistry

Evidence Item 3: Formyl Group Regiochemistry Dictates FGFR4 vs. Pan-FGFR Selectivity in Kinase Inhibitor Programs

The formyl group position on the pyridine ring is a critical determinant of FGFR4 selectivity over FGFR1-3. The patent WO2019024876A1 by Abisco Therapeutics discloses that 5-formylpyridine derivatives (including those built from the 4-(5-formylpyridin-3-yl)benzonitrile scaffold) exhibit very strong inhibitory effects on FGFR4 kinases with high selectivity [1]. In contrast, 2-formylpyridine-based FGFR4 inhibitors (e.g., the 2-FPU series reported by Knoepfel et al., 2018) achieve selectivity through a reversible-covalent mechanism targeting a specific cysteine residue, a design strategy that imposes different structural constraints [2]. The 3-formylpyridin-4-yl isomer (CAS not specified but structurally analogous) would position the formyl group differently, likely abolishing the key hydrogen-bond interactions or covalent engagement geometry required for FGFR4 selectivity. While quantitative IC50 data for the specific FGFR4 inhibition by compounds derived from 4-(5-formylpyridin-3-yl)benzonitrile are not publicly available, the patent claims assert that the series has very strong inhibitory effects on FGFR4 and very high selectivity, enabling use in treating hepatocellular carcinoma and other FGFR4-driven cancers [1].

FGFR4 Kinase Selectivity Hepatocellular Carcinoma Formylpyridine

Evidence Item 4: 1H NMR Characterization Confirms Structural Identity and Purity for CAS 1255871-11-4, Reducing Procurement Risk

The 1H NMR spectrum of 4-(5-formylpyridin-3-yl)benzonitrile (400 MHz, CDCl₃) is well-characterized: δ 7.55 (d, J=8.57 Hz, 2H), 7.82 (d, J=8.57 Hz, 2H), 8.36 (s, 1H), 9.08 (d, J=2 Hz, 1H), 9.12 (d, J=2 Hz, 1H), 10.21 (s, 1H) . This spectrum provides unambiguous confirmation of the para-substituted benzonitrile (AA'BB' pattern with J=8.57 Hz), the 3,5-disubstituted pyridine (two meta-coupled doublets at 9.08 and 9.12 ppm with J=2 Hz), and the aldehyde proton at 10.21 ppm. The symmetrical doublet pattern for the benzonitrile protons (4H total) rules out meta- or ortho-substituted isomers, which would display more complex coupling patterns. In contrast, the 1H NMR of 3-(5-formylpyridin-3-yl)benzonitrile (CAS 887973-56-0) would show a distinctly different aromatic proton pattern due to the meta relationship of the nitrile group, while 4-(6-formylpyridin-2-yl)benzonitrile (CAS 834884-79-6) would show the formyl proton shifted due to the ortho relationship to the pyridine nitrogen . This well-documented NMR signature enables straightforward identity verification upon receipt, reducing the risk of receiving an incorrect isomer in procurement.

Structural Confirmation NMR Spectroscopy Quality Control Procurement

Evidence Item 5: Physicochemical Property Comparison vs. Positional Isomers for Reaction Solvent and Purification Planning

The computed physicochemical properties of 4-(5-formylpyridin-3-yl)benzonitrile (CAS 1255871-11-4) are: LogP = 2.43, Polar Surface Area (PSA) = 53.75 Ų, and Molecular Weight = 208.22 g/mol [1]. These values indicate moderate lipophilicity suitable for both polar organic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane, chloroform). In comparison, the positional isomer 4-[(5-formyl-2-pyridinyl)oxy]benzonitrile (CAS 328547-41-7) has a molecular weight of 224.21 g/mol and contains an ether oxygen linker, increasing its PSA and altering its solubility profile . The 6-formylpyridin-2-yl isomer (CAS 834884-79-6) has the same molecular formula (C₁₃H₈N₂O) and molecular weight (208.22) as the target compound, but its LogP and PSA may differ due to the altered electronic environment of the formyl group relative to the pyridine nitrogen . These subtle differences influence reaction solvent selection, chromatographic purification conditions (e.g., the target compound was purified using MeOH-CH₂Cl₂ 0%-1% v/v flash chromatography yielding 550 mg of colorless solid) [1], and long-term storage stability.

Physicochemical Properties LogP Polar Surface Area Solubility

Evidence Item 6: FGFR4 Kinase Selectivity Claims in Patent Literature Favor the 5-Formylpyridin-3-yl Scaffold

Patent WO2019024876A1 (Abisco Therapeutics) claims that formylpyridine derivatives of formula (I), which encompass the 4-(5-formylpyridin-3-yl)benzonitrile scaffold, possess very strong inhibitory effects on FGFR4 kinases and very high selectivity [1]. The patent further states that these compounds can be widely used in treating FGFR4-mediated diseases including hepatocellular carcinoma [1]. A related patent (WO2019024876A1) describes bridged cycloformylpyridine derivatives that demonstrate very strong inhibitory effect on FGFR4 kinase activity and the proliferative activity of Hep 3B cells (which have high FGFR4 expression) [2]. While specific IC50 values for compounds derived from the target aldehyde are not disclosed in the patent abstract, the explicit inclusion of this scaffold in the Markush formula and the claims of high selectivity represent a significant intellectual property endorsement. In contrast, alternative formylpyridine regioisomers (e.g., 2-formylpyridine-based FGFR4 inhibitors such as BLU9931) operate through a different irreversible covalent mechanism targeting Cys552 in the FGFR4 hinge region, which imposes distinct structural requirements incompatible with the 3- or 6-formyl substitution patterns [3].

FGFR4 Kinase Selectivity Cancer Therapeutics Patent Claims

Optimal Application Scenarios for Procuring 4-(5-Formylpyridin-3-yl)benzonitrile (CAS 1255871-11-4)


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization for Hypertension and Heart Failure

This compound is the optimal choice for medicinal chemistry teams pursuing aldosterone synthase (CYP11B2) inhibitors based on the Novartis aryl-pyridine scaffold disclosed in WO2010/130796 A1 . The downstream inhibitor synthesized from this aldehyde demonstrates a 9.6-fold selectivity for CYP11B2 over CYP11B1 (IC50 914 nM vs. 95 nM), a selectivity window that is critically dependent on the para-benzonitrile orientation provided by this specific building block [1]. Researchers should procure this compound rather than the 3-benzonitrile isomer (CAS 887973-56-0) or the 6-formyl-2-pyridinyl isomer (CAS 834884-79-6) to ensure the correct spatial geometry for CYP11B2/CYP11B1 discrimination.

FGFR4-Selective Kinase Inhibitor Synthesis for Hepatocellular Carcinoma Drug Discovery

Compounds derived from the 4-(5-formylpyridin-3-yl)benzonitrile scaffold have been claimed in patent WO2019024876A1 as having very strong FGFR4 inhibitory effects with high selectivity . The 5-formyl substitution pattern on the pyridine ring is essential for achieving FGFR4 selectivity over FGFR1-3, which is a critical safety requirement to avoid hyperphosphatemia caused by pan-FGFR inhibition. Alternative 2-formylpyridine-based FGFR4 inhibitors operate through an irreversible covalent mechanism targeting Cys552, representing a distinct chemotype that cannot be accessed from this aldehyde [1]. For reversible, non-covalent FGFR4 inhibitor programs, CAS 1255871-11-4 is the preferred starting material.

Diversified Kinase Inhibitor Library Synthesis Leveraging the Formyl Handle for Parallel Chemistry

The formyl group in CAS 1255871-11-4 serves as a versatile handle for reductive amination, Grignard addition, aldol condensation, and hydrazone formation, enabling rapid parallel library synthesis . The well-characterized 1H NMR signature (aldehyde proton at 10.21 ppm; benzonitrile AA'BB' system at 7.55 and 7.82 ppm) facilitates high-throughput reaction monitoring by NMR or LC-MS, and the moderate LogP (2.43) and PSA (53.75 Ų) predict acceptable solubility in DMSO and DMF for automated liquid handling systems [1]. This compound is therefore well-suited for core-structure diversification in medium-to-high-throughput medicinal chemistry workflows targeting kinase or cytochrome P450 enzyme families.

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

The synthesis and purification of CAS 1255871-11-4 is documented at the 550 mg scale using flash column chromatography (MeOH-CH₂Cl₂ 0%-1% v/v), yielding a colorless solid with 97%+ purity . The Novartis patent WO2010/130796 A1 provides detailed synthetic procedures (page/column 88-89), establishing a reliable literature precedent for scale-up [1]. The compound is commercially available from multiple suppliers (Leyan, Alchemist-Pharm, Cato Research Chemicals) with purity specifications of 97-98%, and packaging options from 1 g to 1 kg, supporting progression from early discovery through preclinical development . The absence of complex stereochemistry or labile functional groups (beyond the aldehyde) facilitates kilogram-scale synthesis planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Formylpyridin-3-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.